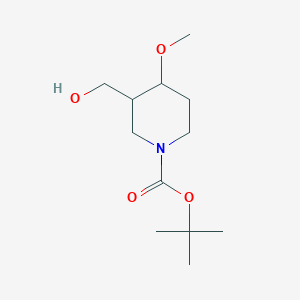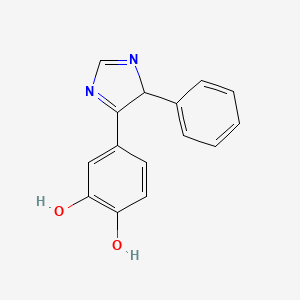
N-(2-(1h-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine is a heterocyclic compound that features a pyrazole ring and a pyrimidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine typically involves the reaction of 2-chloropyrimidine with 2-(1H-pyrazol-1-yl)ethylamine under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like toluene. The mixture is heated to reflux for several hours to ensure complete reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This might include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be substituted with different nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an N-alkylated pyrimidine derivative.
Aplicaciones Científicas De Investigación
N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting kinases and other enzymes.
Agrochemistry: The compound can be used in the development of new agrochemicals with improved efficacy and safety profiles.
Material Science: It is explored for its potential use in the synthesis of novel materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyrimidine rings can engage in hydrogen bonding and π-π interactions with the active sites of these targets, leading to inhibition or activation of their biological functions . The exact pathways involved depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
N-Ethyl-2-(1H-pyrazol-1-yl)ethanamine: Similar in structure but lacks the pyrimidine ring.
N-(2-(1H-pyrazol-1-yl)phenyl)-picolinamide: Contains a pyrazole ring but has a different substitution pattern.
Uniqueness
N-(2-(1H-pyrazol-1-yl)ethyl)-2-chloropyrimidin-4-amine is unique due to the presence of both pyrazole and pyrimidine rings, which confer distinct chemical and biological properties. This dual-ring system allows for versatile interactions with various molecular targets, making it a valuable compound in multiple research fields .
Propiedades
Fórmula molecular |
C9H10ClN5 |
|---|---|
Peso molecular |
223.66 g/mol |
Nombre IUPAC |
2-chloro-N-(2-pyrazol-1-ylethyl)pyrimidin-4-amine |
InChI |
InChI=1S/C9H10ClN5/c10-9-12-4-2-8(14-9)11-5-7-15-6-1-3-13-15/h1-4,6H,5,7H2,(H,11,12,14) |
Clave InChI |
PVEXMVDRZUREEA-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)CCNC2=NC(=NC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


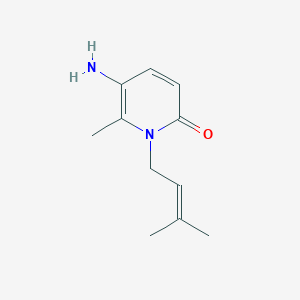
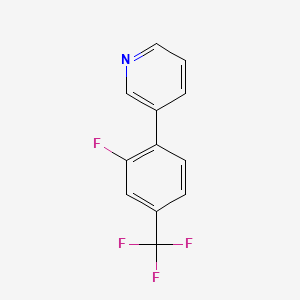
![2,3,7,11-Tetraazatricyclo[7.4.0.0,2,6]trideca-1(9),3,5,7-tetraene](/img/structure/B13067283.png)
![tert-Butyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13067287.png)
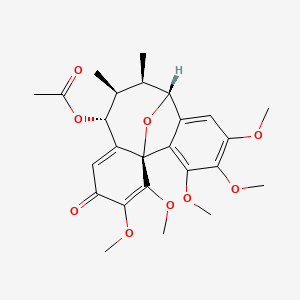
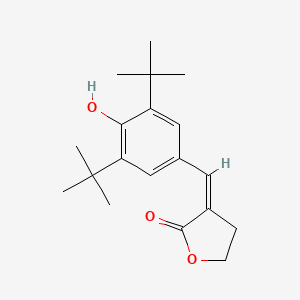
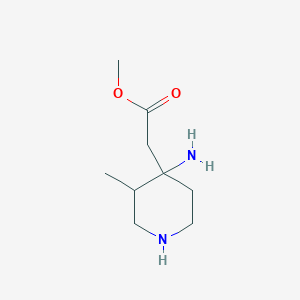
amine](/img/structure/B13067318.png)
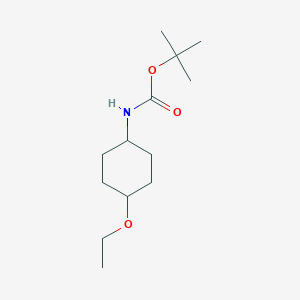
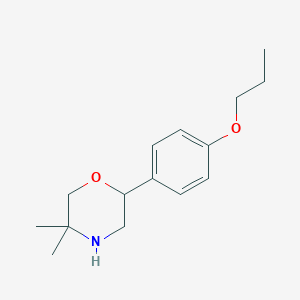
![2-Bromo-5-[(3,3-difluorocyclobutyl)methoxy]-1,3-dimethylbenzene](/img/structure/B13067340.png)

